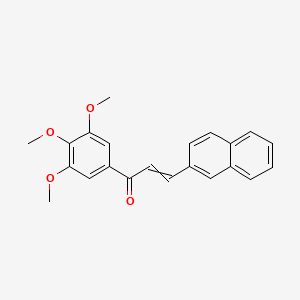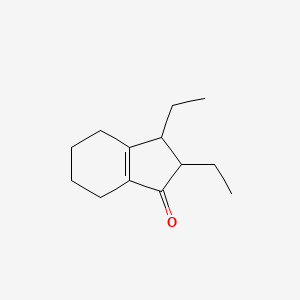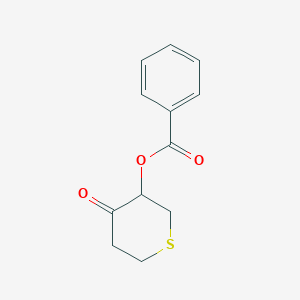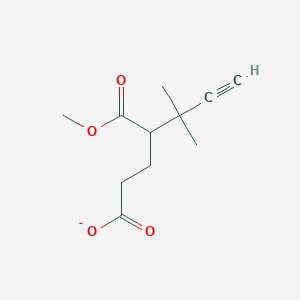
N-Pent-4-enoyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pent-4-enoyl-L-alanine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-4-enoyl group attached to the nitrogen atom of L-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-4-enoyl-L-alanine typically involves the acylation of L-alanine with pent-4-enoic acid. The reaction is carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add pent-4-enoic acid and DCC to the solution.
- Introduce DMAP as a catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates.
Analyse Chemischer Reaktionen
Types of Reactions: N-Pent-4-enoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated N-pentanoyl-L-alanine.
Substitution: N-substituted derivatives of L-alanine.
Wissenschaftliche Forschungsanwendungen
N-Pent-4-enoyl-L-alanine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Pent-4-enoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in fatty acid oxidation by forming a CoA-derivative, which competes with natural substrates . This inhibition can lead to altered metabolic processes and has potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Pent-4-enoic acid: Shares the pent-4-enoyl group but lacks the amino acid moiety.
N-pentanoyl-L-alanine: Similar structure but with a saturated acyl group.
Hypoglycin: An amino acid derivative with a similar mechanism of enzyme inhibition.
Uniqueness: N-Pent-4-enoyl-L-alanine is unique due to its combination of the pent-4-enoyl group and L-alanine, which imparts specific chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
649719-84-6 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(2S)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
MPRFKWCPYHWQIS-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CCC=C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)

![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)

![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)

![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
